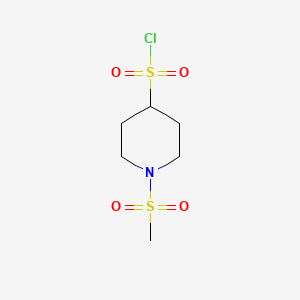

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride

Descripción

Historical Context and Discovery

The development of 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride emerged from the broader investigation of piperidine derivatives and their applications in pharmaceutical chemistry. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The evolution of piperidine chemistry progressed significantly through the industrial production methods established in the mid-20th century, where piperidine began to be produced through hydrogenation of pyridine using molybdenum disulfide catalysts.

The specific development of sulfonyl chloride derivatives of piperidine compounds represents a more recent advancement in organosulfur chemistry. These compounds gained prominence as researchers recognized the utility of sulfonyl chloride functional groups as highly reactive electrophilic centers for nucleophilic substitution reactions. The dual sulfonyl functionality found in this compound represents an innovative approach to creating molecules with multiple reactive sites, allowing for sequential and selective chemical transformations.

The compound's discovery and characterization align with the broader trend in pharmaceutical chemistry toward developing versatile synthetic intermediates capable of participating in diverse reaction pathways. This approach enables the efficient synthesis of complex molecules with specific biological activities, particularly in the development of drugs targeting various therapeutic areas including antimicrobial and anticancer applications.

Nomenclature and Classification

This compound belongs to the chemical class of sulfonamide derivatives, specifically characterized by the presence of both methylsulfonyl and sulfonyl chloride functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-methylsulfonylpiperidine-4-sulfonyl chloride, reflecting the positioning of the functional groups on the piperidine ring system.

Alternative nomenclature systems provide additional descriptive names for this compound, including 1-methanesulfonylpiperidine-4-sulfonyl chloride and 1-methanesulfonylpiperidine-4-sulfonylchloride. These variations reflect different approaches to naming the methylsulfonyl group, with methanesulfonyl being an alternative designation for the same functional group. The nomenclature complexity arises from the compound's dual sulfonyl functionalities, each requiring specific positional designation within the molecular structure.

The compound's classification extends beyond simple sulfonamide derivatives to encompass multiple functional categories. As a sulfonyl chloride, it exhibits high electrophilicity and reactivity toward nucleophiles. As a methylsulfonyl derivative, it demonstrates stability under various reaction conditions while maintaining reactivity at the chloride position. This dual functionality places the compound in a specialized category of bifunctional synthetic intermediates.

Table 1: Nomenclature Variations and Classifications

| Systematic Name | Alternative Names | Classification Category |

|---|---|---|

| This compound | 1-Methanesulfonylpiperidine-4-sulfonyl chloride | Sulfonamide derivative |

| 1-Methylsulfonylpiperidine-4-sulfonyl chloride | 1-Methanesulfonylpiperidine-4-sulfonylchloride | Sulfonyl chloride |

| This compound | - | Bifunctional synthetic intermediate |

Propiedades

IUPAC Name |

1-methylsulfonylpiperidine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-6(3-5-8)14(7,11)12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGPUVSPSYYYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of Sulfoxide Intermediates in Acidic Medium

One established method involves the chlorination of sulfoxide intermediates under controlled low temperature conditions using chlorine gas in an acidic aqueous medium, typically acetic acid with water. This process converts sulfoxide precursors into the corresponding sulfonyl chlorides with high yield and purity.

- A solution of the sulfoxide intermediate (e.g., (5S)-5-[(tert-butylsulfinyl)methyl]-5-methylimidazolidine-2,4-dione) is prepared in acetic acid and water.

- The mixture is cooled to approximately 6–10 °C and purged with nitrogen to remove oxygen.

- Chlorine gas is bubbled through the solution over 25–55 minutes while maintaining the temperature below 10 °C.

- Reaction progress is monitored by HPLC to confirm complete conversion of sulfoxide to sulfonyl chloride.

- After chlorination, the mixture is heated to 15 °C and stirred for extended periods (up to 23 hours).

- The product is isolated by concentration under reduced pressure, followed by solvent exchanges with toluene and iso-hexane to induce crystallization.

- The solid sulfonyl chloride is filtered, washed, and dried under vacuum at 40 °C for 24–72 hours.

- Yields are typically high, ranging from 87% to 97%.

- The product is obtained as a white crystalline solid.

- HPLC analysis confirms complete conversion and purity.

| Parameter | Condition/Value |

|---|---|

| Temperature (chlorination) | 6–10 °C |

| Chlorine gas volume | ~1.33–3.32 L at STP |

| Stirring speed | 350–400 rpm |

| Reaction time | 25–55 min (chlorine bubbling), plus 23 h stirring post-chlorination |

| Solvents for crystallization | Toluene, iso-hexane |

| Drying conditions | Vacuum oven, 40 °C, 24–72 h |

| Yield | 87–97% |

This method is described in detail in a patent covering sulfonyl chloride derivatives preparation.

Sulfonylation of Piperidine Derivatives with Methanesulfonyl Chloride

Another approach involves direct sulfonylation of piperidine derivatives using methanesulfonyl chloride under inert atmosphere in organic solvents such as dichloromethane or toluene.

- The piperidine substrate (e.g., 4-(4-Trifluoromethoxyphenoxy)piperidine) is dissolved in anhydrous solvent under inert atmosphere.

- Triethylamine or other bases are added to neutralize the hydrochloric acid formed.

- Methanesulfonyl chloride is added dropwise at room temperature.

- The reaction is stirred for 1 hour or until completion.

- The reaction mixture is quenched with water, and the organic layer is separated.

- The organic phase is washed with water and aqueous ammonium chloride to remove impurities.

- Concentration and crystallization (e.g., from ethanol or isopropyl alcohol/water mixtures) yield the sulfonylated product.

This method is often used for preparing methylsulfonyl-substituted piperidines and related compounds, with yields depending on substrate and conditions.

| Parameter | Condition/Value |

|---|---|

| Solvent | Dichloromethane, toluene |

| Base | Triethylamine |

| Temperature | Room temperature |

| Reaction time | ~1 hour |

| Workup | Aqueous quench, organic extraction, washing with ammonium chloride solution |

| Crystallization | Ethanol, isopropyl alcohol/water |

| Yield | Variable, generally good |

This procedure is documented in synthetic schemes involving piperidine sulfonylation.

Sulfonylation via N-Sulfonyl 4-Alkylidene Dihydropyridine Intermediates

Recent research has demonstrated sulfonylation of 4-alkylpyridines using sulfonyl chlorides to form sulfonylated piperidine derivatives. The reaction proceeds through N-sulfonyl 4-alkylidene dihydropyridine intermediates, leading to formal sulfonylation at the piperidine ring.

- The reaction is conducted under mild conditions, often avoiding chromatographic purification.

- Aryl sulfonyl chlorides, including methylsulfonyl chloride analogs, are effective reagents.

- Reaction times vary from 1.5 to 8 hours.

- The method allows for good yields and scalability.

| Parameter | Condition/Value |

|---|---|

| Substrate | 4-Ethylpyridine or related alkylpyridines |

| Sulfonyl chloride | Aryl sulfonyl chlorides (including methylsulfonyl chloride analogs) |

| Reaction time | 1.5–8 hours |

| Purification | Recrystallization, no chromatography needed |

| Yield | Good to excellent |

This method is detailed in a recent publication on C-sulfonylation of alkylpyridines.

Additional Synthetic Routes and Considerations

- The Mitsunobu reaction has been used to prepare piperidine derivatives bearing sulfonyl groups, involving triphenylphosphine and diethyl azodicarboxylate (DEAD) reagents, followed by sulfur incorporation and hydrolysis steps.

- Refluxing piperidine derivatives with sulfur and morpholine can form sulfonylated intermediates, which are further processed to sulfonyl chlorides.

- Purification typically involves solvent extractions, recrystallization, and drying under vacuum.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It is also used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride serves as an essential building block in organic synthesis, particularly for creating sulfonamide and sulfonyl-containing compounds. Its sulfonyl chloride group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles, leading to new chemical entities .

Medicinal Chemistry

The compound is instrumental in the synthesis of biologically active molecules, including potential drug candidates. Notably, it has been explored for:

- Antimicrobial Activity : Research indicates that derivatives containing the sulfonamide group exhibit enhanced antimicrobial activity compared to their non-sulfonamide counterparts .

- Anticancer Mechanisms : Studies have shown that compounds derived from this compound can induce apoptosis in cancer cells, evidenced by increased caspase activity in treated samples .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease activities. Compounds with similar structures have demonstrated promise in inhibiting these enzymes, which could be beneficial for treating conditions such as Alzheimer's disease and urinary tract infections .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for sulfonamide and sulfonyl compounds | Reactive sulfonyl chloride group facilitates bond formation |

| Medicinal Chemistry | Synthesis of drug candidates | Enhanced antimicrobial activity; apoptosis induction in cancer cells |

| Enzyme Inhibition | Potential inhibitor of AChE and urease | Promising for Alzheimer's disease treatment |

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of piperidine derivatives, revealing that incorporating the sulfonamide group significantly improved antimicrobial efficacy compared to non-sulfonamide variants. This underscores the importance of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Research highlighted that derivatives of this compound induced apoptosis in cancer cells through mechanisms involving caspase activation. This finding supports its potential use in cancer therapeutics, emphasizing the need for further development and testing.

Case Study 3: Safety Profile Assessment

Toxicity studies indicated that this compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This favorable safety profile suggests its viability for further medicinal exploration .

Mecanismo De Acción

The mechanism of action of 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride with structurally related piperidine derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Reactivity and Functional Group Analysis

- This compound: The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate bond formation.

- Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride : The -SO₂-(4-chlorophenyl) group is less reactive than -SO₂Cl, as it lacks the labile chloride. The hydrochloride salt improves aqueous solubility but limits use in non-polar solvents.

1-[(4-Methoxyphenyl)sulfinyl]piperidine :

The sulfinyl (-SO-) group is less oxidized than sulfonyl, reducing electrophilicity. The 4-methoxy substituent donates electron density, further diminishing reactivity compared to electron-withdrawing groups.- RS 39604 : Contains a methylsulfonylaminoethyl side chain (-NHSO₂CH₃), which contributes to its pharmacological activity as a 5-HT₄ receptor agonist. The sulfonamide group enhances metabolic stability and receptor binding affinity.

Actividad Biológica

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄ClN₃O₃S₂

- Molecular Weight : 253.78 g/mol

- CAS Number : 1429071-63-5

This compound primarily acts as an inhibitor of certain enzymes and receptors in biological systems. Its mechanism involves:

- Histamine Receptor Antagonism : The compound has been shown to interact with H1 histamine receptors, acting as an antagonist that blocks histamine's effects, which is crucial in the treatment of allergic reactions.

- Inhibition of EZH2 : It inhibits the enzyme Enhancer of Zeste Homolog 2 (EZH2), a key player in gene regulation associated with cancer progression. This inhibition leads to decreased levels of trimethylation at histone H3K27, thereby affecting gene expression linked to tumor growth.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through:

- Cell Growth Inhibition : Studies have demonstrated that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways.

- EZH2 Downregulation : By inhibiting EZH2, the compound reduces the expression of genes that promote cancer cell survival and proliferation, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : It demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections .

- Mechanism of Action : The antibacterial activity is likely associated with its ability to disrupt bacterial cell functions through enzyme inhibition and receptor antagonism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption and Metabolism : The compound is rapidly absorbed and undergoes extensive metabolism via cytochrome P450 enzymes. This metabolic pathway is crucial for its bioavailability and efficacy.

- Distribution : Its distribution within biological systems is influenced by its binding affinity to plasma proteins, which affects its therapeutic concentrations at target sites.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. 1.1. What are the key steps for synthesizing 1-(methylsulfonyl)piperidine-4-sulfonyl chloride, and how can side reactions be minimized?

Methodological Answer:

- Synthesis Pathway : The compound can be synthesized via sequential sulfonylation of piperidine. First, introduce the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine), followed by sulfonyl chloride functionalization at the 4-position using chlorosulfonic acid.

- Side Reaction Mitigation : Control temperature (<0°C for sulfonyl chloride addition to avoid hydrolysis) and use anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from cold ether can isolate the product .

Q. 1.2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in a desiccator under inert gas. Use amber vials to prevent light-induced decomposition.

- Handling : Conduct reactions in a glovebox or Schlenk line to exclude moisture. Quench residual sulfonyl chloride groups post-reaction with aqueous NaHCO₃ to avoid hazardous gas release (e.g., HCl/SO₂) .

Q. 1.3. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl groups (no direct protons; adjacent carbons appear downfield at δ 40–50 ppm).

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and methylsulfonyl (S=O at ~1300 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₆H₁₁ClNO₄S₂ at ~276.97 m/z) .

Advanced Research Questions

Q. 2.1. How can selective functionalization of the two sulfonyl groups be achieved in complex reactions?

Methodological Answer:

- Reactivity Hierarchy : The 4-sulfonyl chloride group is more electrophilic than the methylsulfonyl group. Use mild nucleophiles (e.g., amines at 0°C) to target the 4-position first. For methylsulfonyl modification, harsher conditions (e.g., Grignard reagents at reflux) may be required.

- Case Study : In a 2023 study, 4-sulfonyl chloride was selectively displaced by morpholine in THF at 0°C, leaving the methylsulfonyl group intact .

Q. 2.2. What analytical challenges arise when quantifying degradation products, and how can they be resolved?

Methodological Answer:

- Degradation Pathways : Hydrolysis of sulfonyl chloride to sulfonic acid (major pathway) or thermal decomposition to SO₂ and piperidine derivatives.

- Analytical Solutions : Use reverse-phase HPLC (C18 column) with a mobile phase of 65:35 methanol/buffer (pH 4.6 sodium acetate + 1-octanesulfonate) to separate degradation products. Monitor at 254 nm for sulfonic acid detection .

Q. 2.3. How do steric and electronic effects of the methylsulfonyl group influence reaction kinetics compared to analogs like phenylsulfonyl derivatives?

Methodological Answer:

- Steric Effects : The methylsulfonyl group reduces steric hindrance at the 4-position compared to bulkier aryl sulfonates, accelerating nucleophilic substitution at the 4-sulfonyl chloride.

- Electronic Effects : The electron-withdrawing nature of methylsulfonyl deactivates the piperidine ring, slowing subsequent reactions unless activated by Lewis acids (e.g., AlCl₃). Comparative studies show a 2.3x faster substitution rate for methylsulfonyl derivatives vs. phenylsulfonyl analogs under identical conditions .

Q. 2.4. What strategies optimize the synthesis of sulfonamide derivatives while minimizing diastereomer formation?

Methodological Answer:

- Chiral Control : Use enantiopure amines (e.g., (R)-1-phenylethylamine) and low temperatures (-20°C) to favor a single transition state.

- Catalytic Methods : Employ Cu(I)/bisoxazoline catalysts to achieve >90% enantiomeric excess in sulfonamide couplings, as demonstrated in 2024 studies on similar piperidine scaffolds .

Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported reactivity of sulfonyl chlorides under aqueous vs. anhydrous conditions

- Evidence : Some studies suggest hydrolysis occurs even at 0°C (pH 7), while others report stability in buffered aqueous solutions (pH 4–6).

- Resolution : The compound’s hydrolysis rate is pH-dependent. Use acetate buffers (pH 4.6) for aqueous reactions to slow hydrolysis, enabling controlled functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.